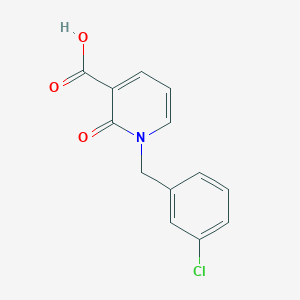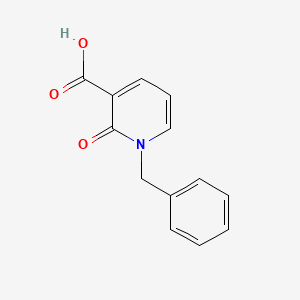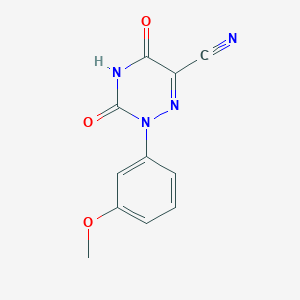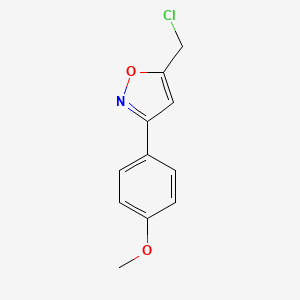![molecular formula C17H24N2O4 B1350521 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid CAS No. 887344-18-5](/img/structure/B1350521.png)
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid (TBOC-P3MPC) is an organic compound derived from piperidine, a cyclic amine. It is a white, crystalline solid that is insoluble in water and has a melting point of 74–76 °C. TBOC-P3MPC is a versatile reagent used in organic synthesis and is a key building block for a variety of organic compounds. It is used in the synthesis of peptides, peptidomimetics, and other complex organic molecules.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Modifications
This compound has been utilized in various organic synthesis processes due to its reactive functional groups. For instance, tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a derivative, underwent palladium-catalyzed coupling reactions with substituted arylboronic acids, showcasing its utility in the synthesis of complex organic molecules Wustrow & Wise, 1991. Another study demonstrated the activation of carboxylic acids in the presence of tert-butyl carbonates, leading to efficient formation of benzotriazinonyl esters, indicating its role in peptide and amide bond formation Basel & Hassner, 2002.
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, this compound's derivatives have shown potential. For example, CP-533,536, a prostaglandin E2 agonist being developed for bone healing, undergoes metabolism involving the tert-butyl moiety, indicating the importance of such structures in drug design and pharmacokinetics Prakash et al., 2008. Additionally, the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, starting from compounds with tert-butyl groups, highlights the versatility of these structures in synthesizing bioactive molecules Moskalenko & Boev, 2014.
Material Science and Coordination Chemistry
The tert-butyl moiety also plays a critical role in the assembly of coordination polymers, where substituents influence the coordination environments of metal ions, impacting the structure and potentially the properties of the materials Zhou et al., 2009. This underscores the compound's utility in designing materials with specific functionalities.
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-5-7-17(12-19,14(20)21)10-13-6-4-8-18-11-13/h4,6,8,11H,5,7,9-10,12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSCFFYJGBNAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395999 |
Source


|
| Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-3-PYRIDIN-3-YLMETHYLPIPERIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid | |
CAS RN |
887344-18-5 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) 3-(3-pyridinylmethyl)-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-3-PYRIDIN-3-YLMETHYLPIPERIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid](/img/structure/B1350442.png)



![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B1350447.png)
![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol](/img/structure/B1350448.png)
![4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1350452.png)
![Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate](/img/structure/B1350454.png)
![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)

